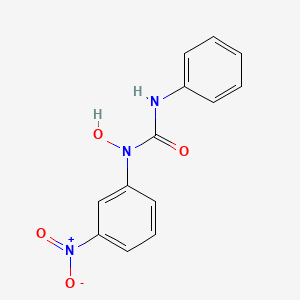![molecular formula C14H18N2O2S B5862122 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonyl imidazole derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole involves the inhibition of PKC. It binds to the active site of PKC and prevents its activation by other signaling molecules. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole have been extensively studied. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has potential applications in the treatment of diabetes by improving insulin sensitivity. Furthermore, it has been found to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments include its high potency and specificity for PKC inhibition. It is also relatively easy to synthesize and has good solubility in various solvents. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole. One direction is the development of more potent and selective PKC inhibitors based on the structure of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, the development of novel synthetic methods for the synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole may lead to improved yields and scalability of the compound.
Synthesis Methods
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with propylimidazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and produces the desired compound in good yield.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes such as cell growth and differentiation. PKC has been implicated in the development of several diseases such as cancer, diabetes, and Alzheimer's disease. Therefore, the inhibition of PKC by 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has potential therapeutic applications.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-5-14-15-8-9-16(14)19(17,18)13-7-6-11(2)12(3)10-13/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGJLMUYASOEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5862055.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5862061.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5862065.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)
![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)
![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)

![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)